molecular formula C13H18O4 B12555877 Benzoic acid;oxan-2-ylmethanol CAS No. 152711-52-9

Benzoic acid;oxan-2-ylmethanol

Cat. No.: B12555877
CAS No.: 152711-52-9
M. Wt: 238.28 g/mol
InChI Key: NZRIOYPAUBNIOX-UHFFFAOYSA-N
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Description

Benzoic acid;oxan-2-ylmethanol is a compound that combines the properties of benzoic acid and oxan-2-ylmethanol Benzoic acid is a simple aromatic carboxylic acid, while oxan-2-ylmethanol is a derivative of tetrahydrofuran, a five-membered ring ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;oxan-2-ylmethanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with oxan-2-ylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;oxan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids, and other substituted benzoic acids.

Scientific Research Applications

Benzoic acid;oxan-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;oxan-2-ylmethanol involves its interaction with cellular components. The compound can penetrate cell membranes and affect intracellular processes. For example, benzoic acid can inhibit the activity of certain enzymes involved in metabolic pathways, leading to antimicrobial effects. The oxan-2-ylmethanol moiety may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Oxan-2-ylmethanol:

    Salicylic acid: An aromatic carboxylic acid with similar antimicrobial properties but with an additional hydroxyl group.

Uniqueness

Benzoic acid;oxan-2-ylmethanol is unique due to the combination of the aromatic carboxylic acid and the ether moiety. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

152711-52-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

benzoic acid;oxan-2-ylmethanol

InChI

InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-6-3-1-2-4-8-6/h1-5H,(H,8,9);6-7H,1-5H2

InChI Key

NZRIOYPAUBNIOX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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